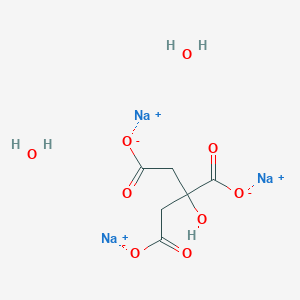
Sodium citrate (dihydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium citrate (dihydrate) is the sodium salt of citric acid, appearing as a white, crystalline powder or granular crystals. It is slightly deliquescent in moist air and freely soluble in water, but practically insoluble in alcohol . This compound is widely used in the food industry as a buffering, sequestering, or emulsifying agent . It also has significant applications in the medical field as an alkalinizing agent to neutralize excess acid in the blood and urine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium citrate (dihydrate) can be synthesized by dissolving citric acid in water and gradually adding sodium carbonate or sodium bicarbonate. The reaction produces carbon dioxide gas, and the process continues until the reaction ceases .
Industrial Production Methods: In industrial settings, sodium citrate (dihydrate) is typically produced through the neutralization of citric acid with sodium hydroxide or sodium carbonate. The resulting solution is then crystallized to obtain the dihydrate form .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium citrate (dihydrate) primarily undergoes neutralization reactions. It acts as a weak base and reacts with acids to form salts and water .
Common Reagents and Conditions:
Neutralization: Reacts with hydrochloric acid to form sodium chloride, carbon dioxide, and water.
Chelation: Binds with metal ions to form stable complexes, commonly used in the synthesis of metal nanoparticles.
Major Products:
Neutralization: Sodium chloride, carbon dioxide, and water.
Chelation: Metal-citrate complexes, such as iron-citrate used in nanoparticle synthesis.
Applications De Recherche Scientifique
Sodium citrate (dihydrate) has a broad range of applications across various scientific fields:
Mécanisme D'action
Sodium citrate (dihydrate) exerts its effects primarily through its ability to neutralize acids. When ingested, it reacts with hydrochloric acid in the stomach to form sodium chloride, carbon dioxide, and water, thereby raising the pH of the stomach contents . It is further metabolized to bicarbonate, which acts as a systemic alkalizing agent, raising the pH of the blood and urine . Additionally, sodium citrate chelates calcium ions, preventing them from participating in the coagulation cascade, thus acting as an anticoagulant .
Comparaison Avec Des Composés Similaires
- Monosodium citrate
- Disodium citrate
- Trisodium citrate
Comparison: Sodium citrate (dihydrate) is unique due to its specific hydration state, which affects its solubility and stability. Compared to monosodium and disodium citrate, trisodium citrate (dihydrate) has a higher sodium content and is more effective as a buffering agent . Its ability to chelate metal ions also makes it particularly useful in various industrial and medical applications .
Propriétés
Formule moléculaire |
C6H9Na3O9 |
|---|---|
Poids moléculaire |
294.10 g/mol |
Nom IUPAC |
trisodium;2-hydroxypropane-1,2,3-tricarboxylate;dihydrate |
InChI |
InChI=1S/C6H8O7.3Na.2H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;2*1H2/q;3*+1;;/p-3 |
Clé InChI |
NLJMYIDDQXHKNR-UHFFFAOYSA-K |
SMILES canonique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


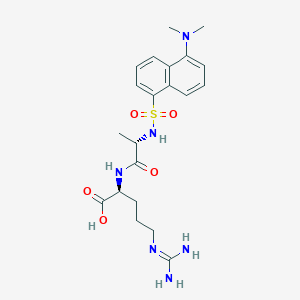
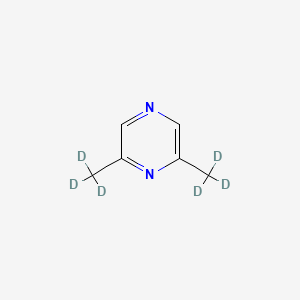
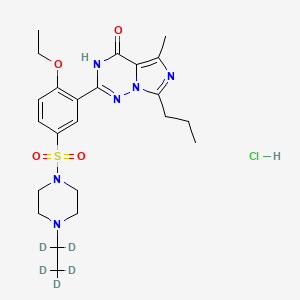
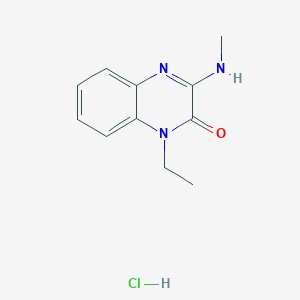
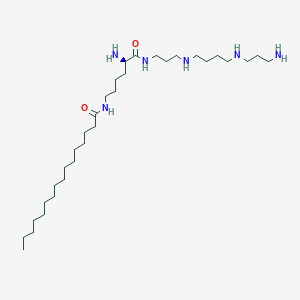

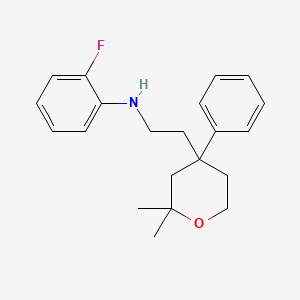
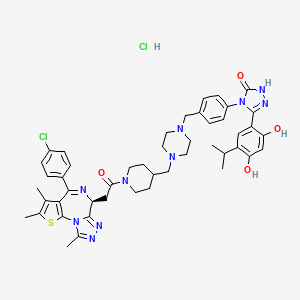
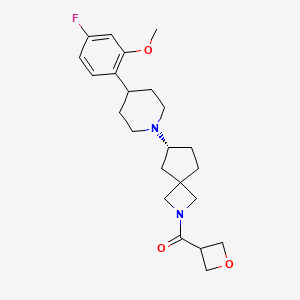
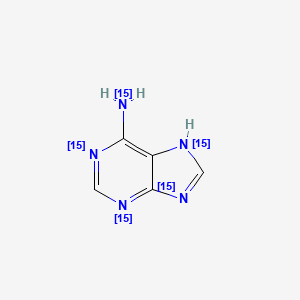
![(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B12378612.png)
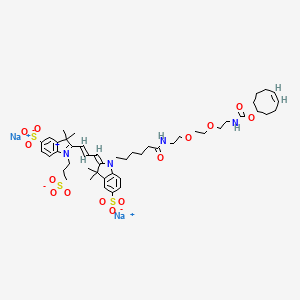
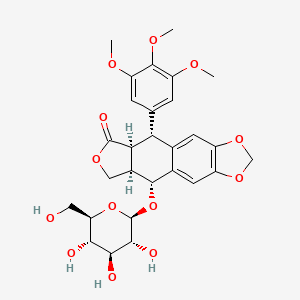
![N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide](/img/structure/B12378630.png)
